Endrin

Description

Properties

IUPAC Name |

3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBKLUNHFCTMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048150 | |

| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Endrin is a white crystalline, odorless solid dissolved in a liquid carrier. It is water emulsifiable. It is toxic by inhalation, skin absorption, and/or ingestion. When heated or burned it may emit toxic hydrogen chloride and phosgene. It is used as a pesticide., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide]; [NIOSH], Solid, WHITE CRYSTALS., Colorless to tan, crystalline solid with a mild, chemical odor., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide] | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Endrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Endrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), 245 °C (decomposes), Decomposes | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Commercial product may contain flammable liquid with flashpoint 80F. (EPA, 1998), 80 °F (commercial product may contain flammable liquid) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in g/100 ml solvent at 25 °C: acetone 17, benzene 13.8, carbon tetrachloride 3.3, hexane 7.1, and xylene 18.3, In water, 0.25 mg/l @ 25 °C, Solubility of endrin in fresh water: 200 ug/l., Insol in methanol, 0.00025 mg/mL at 25 °C, Solubility in water at 25 °C: none, Insoluble | |

| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |

| Record name | Endrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231 | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, Specific gravity 1.7 @ 20 °C., 1.7 g/cm³, 1.7, 1.70 | |

| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047 | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

2e-07 mmHg at 77 °F (EPA, 1998), 0.000003 [mmHg], 3X10-6 mm Hg @ 20 °C, Vapor pressure at 25 °C: negligible, low, Low | |

| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |

| Record name | Endrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Nash RG; J Agric Food Chem 31: 210-17 (1983) | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities found in a technical grade endrin sample included the following: dieldrin, isodrin, aldrin, heptachloronorbornadiene, heptachloronorbornene, endrin aldehyde, and delta-ketoendrin. | |

| Details | Callahan, M.A., M.W. Slimak, N.W. Gabel, et al. Water-Related Environmental Fate of 129 Priority Pollutants. Volume I. EPA-440/4 79-029a. Washington, DC: U.S. Environmental Protection Agency, December 1979., p. 28-1 | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE SOLID, Colorless to tan, crystalline solid ... | |

CAS No. |

72-20-8, 128-10-9 | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,7:3,6-Dimethanonaphth[2,3-b]oxirene, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | exo-1,4-endo-5,8-Dimethanonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC231371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ENDRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Endrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Decomposes at 473 °F. (EPA, 1998), Approximately 200 °C (rearranges above that point), 226 - 230 °C, 200 °C, 473 °F (decomposes), 392 °F (Decomposes) | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |

| Record name | ENDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |

| Record name | ENDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |

| Record name | Endrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |

| Record name | ENDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1023 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |

| Record name | ENDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/493 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 445 | |

| Record name | Endrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0252.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Endrin's Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin is a cyclodiene organochlorine insecticide and a potent neurotoxin. Its primary mechanism of action involves the noncompetitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS). By disrupting inhibitory neurotransmission, this compound leads to neuronal hyperexcitability, convulsions, and in severe cases, death.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, with a focus on its interaction with neuronal receptors and ion channels. The information presented herein is intended to support research, scientific investigation, and the development of potential therapeutic interventions for organochlorine poisoning.

Core Mechanism of Action: GABAa Receptor Antagonism

The primary target of this compound in the neuron is the GABAa receptor-chloride ionophore complex.[3][4] GABAa receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating inhibitory neurotransmission.

This compound acts as a noncompetitive antagonist at the GABAa receptor. It does not bind to the GABA binding site itself but rather to a distinct site within the chloride ion channel pore, believed to be near the picrotoxinin (B1677863) binding site.[2][5] This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The consequence of this channel blockade is a reduction in inhibitory postsynaptic potentials (IPSPs), leading to a state of disinhibition and neuronal hyperexcitability. This hyperexcitability manifests as the characteristic symptoms of this compound poisoning, including tremors, convulsions, and seizures.[1][2]

Downstream Signaling Consequences

The immediate effect of GABAa receptor blockade by this compound is a disruption of the delicate balance between excitation and inhibition in the CNS. This can trigger a cascade of downstream events:

-

Excitotoxicity: Prolonged neuronal hyperexcitation can lead to excessive activation of excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This can result in an uncontrolled influx of calcium ions (Ca2+), activating various intracellular signaling pathways that can ultimately lead to neuronal cell death, a phenomenon known as excitotoxicity.

-

Alterations in Calcium Homeostasis: Some evidence suggests that this compound may also directly or indirectly affect calcium homeostasis, potentially by inhibiting Ca2+ pump activity.[6] This disruption of calcium signaling can further exacerbate neuronal dysfunction and contribute to the overall neurotoxic effects.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and the related cyclodiene insecticide dieldrin (B1670511) with the GABAa receptor.

| Compound | Assay | System | IC50 Value | Reference |

| This compound | Inhibition of GABA-dependent 36Cl- uptake | Mouse brain vesicles | 2.8 µM | [2] |

| Dieldrin | Inhibition of GABA-dependent 36Cl- uptake | Mouse brain vesicles | 13.9 µM | [2] |

| Dieldrin | Suppression of GABA-induced current (α1β2γ2s) | Human embryonic kidney cells | 2.1 µM | [7] |

| Dieldrin | Suppression of GABA-induced current (α1β2) | Human embryonic kidney cells | 2.8 µM | [7] |

| Dieldrin | Suppression of GABA-induced current (α6β2γ2s) | Human embryonic kidney cells | 1.0 µM | [7] |

| Dieldrin | Inhibition of GABA-induced currents | American cockroach neurons | 16 nM | [8] |

| Picrotoxinin | Blockade of GABA-stimulated Cl- influx | Cultured mouse spinal cord | 25 µM | [9] |

Table 1: Inhibitory Concentrations (IC50) of this compound and Related Compounds on GABAa Receptor Function.

| Compound | Radioligand | Preparation | Ki Value | Reference |

| This compound | [35S]TBPS | Rat brain membranes | - | [1] |

| Dieldrin | [35S]TBPS | Rat brain membranes | - | [1] |

Experimental Protocols

Radioligand Binding Assay for the Picrotoxinin Site

This protocol is adapted from methods used to characterize the picrotoxin (B1677862) binding site on the GABAa receptor.[6][10][11]

Objective: To determine the binding affinity of this compound for the picrotoxinin site on the GABAa receptor using a competitive binding assay with a radiolabeled ligand such as [35S]t-butylbicyclophosphorothionate ([35S]TBPS).

Materials:

-

Rat brain membranes (prepared from cerebral cortex or whole brain)

-

[35S]TBPS (radioligand)

-

Unlabeled this compound (competitor)

-

Unlabeled picrotoxin or TBPS (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Brain membranes and [35S]TBPS.

-

Non-specific Binding: Brain membranes, [35S]TBPS, and a saturating concentration of unlabeled picrotoxin or TBPS.

-

Competitive Binding: Brain membranes, [35S]TBPS, and varying concentrations of this compound.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording GABA-activated currents in cultured neurons and assessing their inhibition by this compound.[3][12][13]

Objective: To measure the effect of this compound on GABA-induced chloride currents in individual neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2)

-

GABA

-

This compound

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Culture: Plate neurons on coverslips for recording.

-

Recording:

-

Place a coverslip with neurons in the recording chamber and perfuse with external solution.

-

Approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

GABA Application: Apply a known concentration of GABA to the neuron using a perfusion system. This will evoke an inward chloride current.

-

This compound Application: Co-apply this compound with GABA or pre-apply this compound before GABA application.

-

Data Acquisition and Analysis: Record the GABA-induced currents in the absence and presence of this compound. Measure the peak amplitude of the currents and plot a dose-response curve for this compound's inhibition of the GABA-activated current to determine the IC50.

36Cl- Influx Assay

This assay measures the function of the GABAa receptor by quantifying the influx of radioactive chloride ions.[1][14]

Objective: To determine the effect of this compound on GABA-stimulated 36Cl- influx into brain vesicles or cultured neurons.

Materials:

-

Synaptoneurosomes or cultured neurons

-

Buffer (e.g., HEPES-buffered saline)

-

GABA

-

This compound

-

36Cl- (radioactive tracer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation: Prepare synaptoneurosomes from brain tissue or use cultured neurons.

-

Pre-incubation: Pre-incubate the preparation with or without this compound for a defined period.

-

Initiation of Influx: Initiate chloride influx by adding a mixture of GABA and 36Cl-.

-

Termination: After a short incubation period (seconds), terminate the influx by adding ice-cold buffer and rapidly filtering the mixture.

-

Quantification: Lyse the cells/vesicles on the filter and measure the amount of trapped 36Cl- using a scintillation counter.

-

Data Analysis: Calculate the GABA-stimulated 36Cl- influx by subtracting the basal influx (without GABA) from the total influx. Determine the inhibitory effect of this compound by comparing the GABA-stimulated influx in the presence and absence of the compound.

Visualizations

References

- 1. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotoxic insecticides inhibit GABA-dependent chloride uptake by mouse brain vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective effects of dieldrin on the GABAA receptor-channel subunits expressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacological properties of GABA receptor-coupled chloride channels using 36Cl-influx in cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. 36Cl- flux measurements on GABAA receptor-activated chloride exchange. Multiple mechanisms of the chloride channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Endrin: A Technical Overview of its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Endrin (C₁₂H₈Cl₆O) is a synthetic organochlorine compound, first produced in 1950, that was widely used as an insecticide, rodenticide, and avicide.[1] Its high toxicity and environmental persistence have led to its ban in many countries, and it is now recognized as a persistent organic pollutant (POP). This technical guide provides a comprehensive overview of this compound's chemical and physical properties, its toxicological effects with a focus on its neurotoxic mechanism of action, and relevant experimental methodologies.

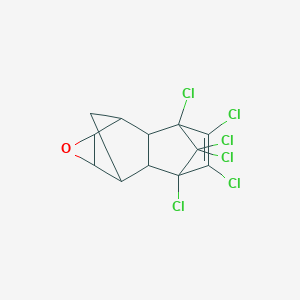

Chemical Identity and Structure

This compound is a stereoisomer of dieldrin (B1670511) and is known for its complex polycyclic structure. Its chemical formula is C₁₂H₈Cl₆O.[1]

IUPAC Names:

-

(1R,2R,3R,6S,7S,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.1³,⁶.0²,⁷.0⁹,¹¹]tridec-4-ene

-

(1aR,2R,2aR,3R,6S,6aS,7S,7aS)-3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxirene

CAS Registry Number: 72-20-8

Synonyms: Compound 269, Mthis compound, Hexadrin, Nthis compound

Caption: Chemical structure of the this compound molecule.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₆O | [1][2] |

| Molecular Weight | 380.91 g/mol | [2] |

| Appearance | White, crystalline solid (pure); light tan powder (technical grade) | [1] |

| Odor | Nearly odorless | |

| Melting Point | 226-230 °C (decomposes) | [3] |

| Boiling Point | Decomposes above 245 °C | [3] |

| Water Solubility | 0.23 mg/L at 25 °C | [3] |

| Density | 1.77 g/cm³ | [1] |

| Vapor Pressure | 2.7 x 10⁻⁷ mmHg at 25 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 5.34 | [3] |

Toxicological Profile and Mechanism of Action

This compound is a highly toxic compound, primarily acting as a neurotoxin.[1] The central nervous system (CNS) is the main target of its toxicity.

Mechanism of Action:

This compound exerts its neurotoxic effects by acting as an antagonist of the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor-chloride channel complex in the brain. GABA is the primary inhibitory neurotransmitter in the CNS. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound non-competitively binds to a site within the chloride channel of the GABAₐ receptor complex. This binding blocks the influx of chloride ions, thereby inhibiting the inhibitory action of GABA. The net result is a state of uncontrolled neuronal excitation, leading to the characteristic symptoms of this compound poisoning.

Caption: Disruption of GABAergic signaling by this compound.

Toxicological Effects:

-

Acute Toxicity: Symptoms of acute this compound poisoning include headache, dizziness, nausea, vomiting, and convulsions, which can be fatal.[4]

-

Chronic Toxicity: Long-term exposure to lower levels of this compound can also lead to neurological damage.

-

Environmental Toxicity: this compound is highly toxic to fish and other aquatic organisms.

Experimental Protocols

1. Determination of Melting Point:

A standard method for determining the melting point of a crystalline solid like this compound involves using a melting point apparatus.

-

Sample Preparation: A small amount of the purified this compound is finely ground and packed into a capillary tube, which is sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Procedure: The sample is heated at a controlled rate. The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow. A general procedure involves a rapid initial heating to determine an approximate melting point, followed by a slower, more precise measurement.[5]

2. Analysis of this compound in Environmental Samples:

Gas chromatography is the most common technique for the analysis of this compound in environmental matrices such as water and soil.

-

Extraction:

-

Water Samples: Liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is commonly used.

-

Soil and Sediment Samples: Soxhlet extraction with a solvent mixture such as hexane and acetone (B3395972) is a standard method.

-

-

Cleanup: The extracts are often "cleaned up" to remove interfering substances using techniques like column chromatography with adsorbents such as Florisil or silica (B1680970) gel.

-

Instrumentation:

-

Gas Chromatography with Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like this compound. A non-polar or semi-polar capillary column is typically used for separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both quantification and confirmation of the analyte's identity by providing mass spectral data.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound remains a significant compound of study due to its historical use, environmental persistence, and potent neurotoxicity. Understanding its chemical properties and mechanism of action is crucial for environmental monitoring, risk assessment, and the development of potential remediation strategies. The experimental protocols outlined provide a foundation for the accurate detection and quantification of this hazardous substance.

References

Toxicological Profile of Endrin in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin is a cyclodiene organochlorine pesticide, notorious for its high acute toxicity in mammals. Although its use has been banned in many countries for decades, its persistence in the environment continues to pose a potential risk. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, with a focus on its mechanism of action, metabolism, and toxicity across various endpoints. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental methodologies for key toxicological studies are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this compound's effects at the molecular and systemic levels.

Mechanism of Action: Neurotoxicity via GABA Receptor Antagonism

The primary target of this compound's toxicity in mammals is the central nervous system (CNS).[1] The principal mechanism underlying its neurotoxic effects is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex.[2][3][4] GABA is the primary inhibitory neurotransmitter in the mammalian brain. Its binding to the GABA-A receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

This compound binds to a site within the chloride channel of the GABA-A receptor, physically blocking the influx of chloride ions. This inhibition of the inhibitory GABAergic system leads to a state of uncontrolled neuronal excitation, manifesting as the characteristic signs of this compound poisoning: hyperexcitability, tremors, convulsions, and ultimately, death.[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed into the systemic circulation following oral, dermal, and inhalation exposure.[1][5] Due to its lipophilic nature, it tends to distribute to and accumulate in adipose tissue.[5][6] However, unlike its stereoisomer dieldrin, this compound is rapidly metabolized and excreted, leading to a relatively short biological half-life of 1 to 6 days in rats.[7]

Metabolism of this compound primarily occurs in the liver and involves a series of oxidative and hydrolytic reactions. The major biotransformation product is anti-12-hydroxythis compound, which can be further conjugated with sulfate (B86663) and glucuronic acid for excretion.[6] Another significant metabolite is 12-ketothis compound, which is considered to be more toxic than the parent compound.[7][8] Species differences in metabolism are notable; for instance, rabbits excrete a higher proportion of metabolites in the urine compared to rats, which primarily eliminate them through the feces.[7]

Toxicity Profile

Acute Toxicity

This compound exhibits high acute toxicity in mammals, with oral LD50 values generally falling in the range of 3 to 43 mg/kg body weight for laboratory animals.[7] Signs of acute poisoning are consistent with its neurotoxic mechanism of action and include tremors, convulsions, salivation, and respiratory distress, often leading to death.

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat (Male) | Oral | 7.5 - 17.8 | Gaines, 1960 |

| Rat (Female) | Oral | 5.6 - 7.3 | Gaines, 1960 |

| Rat | Dermal | 15 | Gaines, 1960 |

| Mouse | Oral | 7.2 - 10.1 | Treon et al., 1955 |

| Rabbit | Oral | 5 - 10 | Treon et al., 1955 |

| Dog | Oral | 2 - 5 | Treon et al., 1955 |

| Hamster | Oral | 10.4 | Ottolenghi et al., 1974 |

Table 1: Acute Lethal Dose (LD50) of this compound in Various Mammalian Species.

Subchronic and Chronic Toxicity

Long-term exposure to sublethal doses of this compound can lead to a range of adverse health effects. The primary targets remain the central nervous system, liver, and kidneys.[1] Chronic exposure in rats has been associated with thyroid hyperplasia and pituitary cysts.[1]

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL | Reference |

| Rat | 2 years | Oral (diet) | 0.05 | 0.1 | Increased mortality, liver and kidney damage | Treon et al., 1955 |

| Dog | 2 years | Oral (diet) | 0.025 | 0.1 | Neurological signs, liver changes | Kettering, 1969 |

| Mouse | 80 weeks | Oral (diet) | - | 0.32 (males) | Hyperexcitability | NCI, 1979 |

| Rat | 3 generations | Oral (diet) | 0.1 | - | No reproductive effects | Eisenlord et al., 1968 |

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) of this compound in Mammals.

Carcinogenicity and Genotoxicity

The carcinogenicity of this compound has been a subject of debate. While some earlier studies suggested a carcinogenic potential, subsequent and more comprehensive bioassays in rats and mice have not found sufficient evidence of carcinogenicity.[1][9][10] Consequently, major regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified this compound as not classifiable as to its carcinogenicity in humans (Group D and Group 3, respectively).[1] this compound has not been found to be genotoxic in several mutagenicity studies.[7]

Reproductive and Developmental Toxicity

This compound has been shown to induce developmental effects in some animal models, but typically at doses that also cause maternal toxicity.[1] In hamsters and mice, prenatal exposure to maternally toxic doses has resulted in an increased incidence of skeletal and craniofacial abnormalities.[1] In rats, developmental effects have been less consistently observed and are generally limited to delayed ossification at maternally toxic doses.[1] A three-generation study in rats did not show any adverse effects on reproduction at dietary concentrations up to 2 ppm (approximately 0.1 mg/kg/day).[7]

Immunotoxicity

There is limited data available on the immunotoxic potential of this compound in mammals. No in vivo studies specifically designed to assess immune function following this compound exposure have been identified.[10][11] In vitro assays have shown no significant inhibition of lymphocyte responses or neutrophilic chemotaxis.[10]

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is designed to estimate the LD50 and identify the acute toxic class of a substance.

-

Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old.

-

Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%. Standard laboratory diet and water are provided ad libitum, except for a fasting period of at least 16 hours before dosing.

-

Dosing: A single animal is dosed with the test substance (dissolved in a suitable vehicle like corn oil) via oral gavage. The starting dose is selected based on available information. Subsequent animals are dosed at higher or lower dose levels depending on the outcome for the previous animal (survival or death).

-

Observations: Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days. Body weights are recorded prior to dosing and weekly thereafter.

-

Pathology: All animals (those that die during the study and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. REFERENCES - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound (HSG 60, 1991) [inchem.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. oecd.org [oecd.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. ijrap.net [ijrap.net]

- 9. USER’S GUIDE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Bioassay of this compound for Possible Carcinogenicity (CAS No. 72-20-8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Endrin's Environmental Journey: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Endrin, a now-banned organochlorine pesticide, continues to be a subject of scientific scrutiny due to its persistent nature and lasting impact on the environment. This technical guide provides an in-depth exploration of the environmental fate and transport of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental or toxicological studies. The following sections detail its physicochemical properties, degradation pathways, and mobility in various environmental compartments, supplemented with experimental protocols and visual representations of key processes.

Physicochemical Properties of this compound and its Key Metabolites

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. This compound is a white, crystalline solid that is sparingly soluble in water but readily dissolves in many organic solvents.[1][2] Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition into fatty tissues of organisms, leading to bioaccumulation.[1][3] The following tables summarize the key physicochemical properties of this compound and its primary degradation products: this compound aldehyde and this compound ketone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₆O | [1] |

| Molecular Weight | 380.9 g/mol | [3] |

| Water Solubility | 0.23 mg/L at 25°C | [2][4] |

| Vapor Pressure | 2.7 x 10⁻⁷ mmHg at 25°C | [1][2] |

| Henry's Law Constant | 6.36 x 10⁻⁶ atm-m³/mol at 25°C | [3] |

| Log Octanol-Water Partition Coefficient (log Kow) | 5.20 - 5.34 | [1][2][3] |

| Organic Carbon-Water (B12546825) Partition Coefficient (log Koc) | 4.13 - 5.53 (Koc: 11,420 - 340,000) | [3][5] |

| Melting Point | 226-230°C (decomposes) | [1][2] |

Table 2: Physicochemical Properties of this compound Aldehyde and this compound Ketone

| Property | This compound Aldehyde | This compound Ketone | Reference |

| Molecular Formula | C₁₂H₈Cl₆O | C₁₂H₈Cl₆O | [6] |

| Molecular Weight | 380.9 g/mol | 380.9 g/mol | [6] |

| Water Solubility | Estimated 0.55 mg/L | Estimated 0.33 mg/L | [6] |

| Vapor Pressure | Estimated 1.1 x 10⁻⁷ mmHg | Estimated 2.0 x 10⁻⁸ mmHg | [6] |

| Henry's Law Constant | Estimated 1.5 x 10⁻⁶ atm-m³/mol | Estimated 2.0 x 10⁻⁸ atm-m³/mol | [6] |

| Log Octanol-Water Partition Coefficient (log Kow) | 3.1 - 5.6 | 4.99 | [5][6] |

| Organic Carbon-Water Partition Coefficient (log Koc) | Estimated 3.7 - 5.9 | Estimated 4.7 - 5.9 | [5] |

Environmental Fate: Degradation and Transformation

This compound is highly persistent in the environment, with a soil half-life that can extend for many years.[1][7] Its degradation proceeds through both abiotic and biotic pathways, leading to the formation of several transformation products.

Abiotic Degradation

Photodegradation: In the presence of sunlight, particularly UV radiation, this compound undergoes isomerization to form delta-ketothis compound (also known as this compound ketone).[1][4] This process is a primary mechanism for the breakdown of this compound on soil surfaces and in the atmosphere.[1] The half-life for this photoisomerization can be as short as 7 days in intense summer sunlight.[3][7] this compound can also be converted to this compound aldehyde through photolytic processes, though this is generally a minor pathway.[5]

Hydrolysis: this compound is very resistant to hydrolysis, with an estimated half-life of over 12.8 years at a neutral pH.[3] This stability in water contributes to its persistence in aquatic environments.

Biotic Degradation

Microbial transformation plays a role in the degradation of this compound, particularly under anaerobic (oxygen-deficient) conditions.[1][3] Soil microorganisms, including bacteria and fungi, can metabolize this compound.[1] Interestingly, the major product of microbial degradation is often the same as that of photodegradation, delta-ketothis compound.[1][4] While biodegradation is more significant under anaerobic conditions, it is generally a slow process in the environment.[3]

The following diagram illustrates the primary degradation pathways of this compound.

Environmental Transport

The movement of this compound through the environment is dictated by its physicochemical properties and interactions with different environmental media.

Soil Mobility: this compound has a very high soil organic carbon-water partition coefficient (Koc), indicating that it binds strongly to soil organic matter.[3][5] This strong adsorption limits its mobility in soil and reduces the likelihood of leaching into groundwater.[5][8] However, the detection of this compound in some groundwater samples suggests that transport can occur under certain conditions, potentially facilitated by colloidal particles or preferential flow paths.[7][8]

Transport to Water: The primary route of this compound entry into surface waters is through runoff from agricultural lands where it was historically applied.[1] Due to its strong sorption to soil particles, this transport is mainly in the form of this compound adsorbed to eroded soil.[5]

Atmospheric Transport: Although this compound has a low vapor pressure, volatilization from soil and plant surfaces can occur, particularly shortly after application.[5] Once in the atmosphere, this compound is expected to associate with particulate matter and can be transported over long distances.[5] Wet and dry deposition are the primary mechanisms for its removal from the atmosphere.[3]

Bioaccumulation and Biomagnification

This compound's high lipophilicity (fat-loving nature) and resistance to metabolic degradation lead to its accumulation in the fatty tissues of organisms, a process known as bioaccumulation.[4][9] This is particularly significant in aquatic ecosystems, where bioconcentration factors (BCFs) in fish have been measured to be very high, ranging from 1,335 to 10,000.[4][7] As this compound moves up the food chain, its concentration can increase at each trophic level, a phenomenon known as biomagnification.[5] This poses a significant threat to top predators, including birds and mammals.[8]

Experimental Protocols

Understanding the environmental fate of this compound relies on robust experimental methodologies. The following section outlines the general protocols for key experiments used to assess its degradation, sorption, and analysis in environmental samples, largely based on the principles of U.S. Environmental Protection Agency (EPA) methods.

Analysis of this compound and its Metabolites in Environmental Samples (Based on EPA Method 8081B)

This method is widely used for the determination of organochlorine pesticides in various matrices.[10]

1. Sample Preparation and Extraction:

-

Water Samples: A known volume of water is extracted with an organic solvent (e.g., methylene (B1212753) chloride or a hexane-acetone mixture) using a separatory funnel (liquid-liquid extraction) or a solid-phase extraction (SPE) cartridge.[11] The organic extract is then dried and concentrated.

-

Soil and Sediment Samples: A weighed amount of the sample is mixed with a drying agent like anhydrous sodium sulfate (B86663) and then extracted with an organic solvent mixture (e.g., hexane-acetone) using techniques such as Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction.[11]

-

Biological Tissues: The tissue is homogenized and mixed with a drying agent. Extraction is typically performed using a Soxhlet apparatus with an appropriate solvent.[11]

2. Extract Cleanup:

Environmental extracts often contain co-extracted substances that can interfere with the analysis. Cleanup procedures are employed to remove these interferences. Common techniques include:

-

Adsorption Chromatography: The extract is passed through a column containing an adsorbent material like Florisil, silica (B1680970) gel, or alumina. Different solvent mixtures are used to elute the target analytes while retaining the interferences.[11]

-

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective in removing high-molecular-weight interferences like lipids from biological samples.[11]

3. Instrumental Analysis:

-